molecular formula C21H20N4OS B2723534 2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1115880-05-1

2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2723534
CAS No.: 1115880-05-1
M. Wt: 376.48
InChI Key: CZTMFLPMPRKIJB-UHFFFAOYSA-N
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Description

2-{5H-Pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic acetamide derivative featuring a pyrimido[5,4-b]indole core substituted at position 4 with a sulfanyl (-S-) group, linked via a methylene bridge to an N-(2,4,6-trimethylphenyl) acetamide moiety. The pyrimidoindole scaffold is a fused bicyclic system combining pyrimidine and indole rings, which confers unique electronic and steric properties. The sulfanyl group at position 4 enhances molecular flexibility and may influence hydrogen-bonding interactions, while the 2,4,6-trimethylphenyl substituent contributes steric bulk and lipophilicity. The compound’s synthesis likely involves coupling a pyrimidoindole-thiol intermediate with a bromo- or chloro-acetamide derivative under HATU-mediated conditions, as demonstrated in analogous syntheses .

Properties

IUPAC Name

2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-12-8-13(2)18(14(3)9-12)25-17(26)10-27-21-20-19(22-11-23-21)15-6-4-5-7-16(15)24-20/h4-9,11,24H,10H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTMFLPMPRKIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving a suitable indole derivative and a pyrimidine precursor under acidic or basic conditions.

    Introduction of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Acetamide formation: The final step involves the acylation of the intermediate with 2,4,6-trimethylphenylacetyl chloride under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving sulfanyl and acetamide groups.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic sites. The compound may affect various molecular pathways depending on its specific interactions with proteins, enzymes, or nucleic acids.

Comparison with Similar Compounds

Structural Analogs with Varied N-Aryl Substituents

The N-(2,4,6-trimethylphenyl) group distinguishes this compound from related pyrimidoindole acetamides. For example:

  • N-Isopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27): Features an isopentyl group instead of the trimethylphenyl, reducing steric hindrance and increasing hydrophobicity.
  • N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide : Substitutes the trimethylphenyl with a 4-ethylphenyl group and adds a 3-methoxyphenyl on the pyrimidoindole, altering electronic properties and solubility .

Table 1: Key Structural Differences in N-Aryl Substituted Analogs

Compound Name N-Substituent Pyrimidoindole Substituents Key Properties Reference
2-{5H-Pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide 2,4,6-Trimethylphenyl 4-Sulfanyl High lipophilicity, steric bulk
Compound 27 Isopentyl 4-Oxo, 3-Phenyl Moderate hydrophobicity, H-bond donor
Compound 32 tert-Butyl 4-Oxo, 3-Phenyl Extreme steric hindrance
Compound in 4-Ethylphenyl 3-(3-Methoxyphenyl), 4-Oxo Enhanced solubility, methoxy polarity
Heterocyclic Core Modifications

The pyrimido[5,4-b]indole core can be compared to other fused heterocycles:

  • 2-[3-(4-Bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide (1144CF): Replaces pyrimidoindole with a quinazolinone core, altering π-π stacking and electronic properties .
  • N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides : Features an oxadiazole ring instead of pyrimidoindole, reducing planarity and conjugation .

Table 2: Heterocyclic Core Comparison

Compound Name Core Structure Key Features Reference
Target Compound Pyrimido[5,4-b]indole Bicyclic, conjugated π-system
1144CF Quinazolinone Oxo group, bromophenyl substitution
Oxadiazole derivatives () 1,3,4-Oxadiazole Non-planar, indol-3-ylmethyl substituent
Substituent Effects on Crystallography and Bond Parameters

highlights how substituents on the acetamide nitrogen influence crystallographic parameters in simpler analogs:

  • N-(2,4,6-Trimethylphenyl)acetamide (TMPA) : Crystallizes in space group P-1 with planar amide geometry. Mean ring distances are minimally affected due to weak electronic transmission through the peptide bond .
  • N-(2,4,6-Trimethylphenyl)-2,2-dichloroacetamide (TMPDCA) : Dichloro substitution introduces two molecules per asymmetric unit and increases lattice constants (a=20.15 Å, b=5.67 Å, c=18.92 Å), reflecting steric and electronic distortions .

The target compound’s pyrimidoindole-sulfanyl group likely disrupts crystallographic packing compared to TMPA, introducing torsional strain and altered hydrogen-bonding networks.

Biological Activity

The compound 2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a member of the pyrimidoindole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H20N4OS
  • Molecular Weight : 344.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly those involved in cellular signaling pathways. Key mechanisms include:

  • NFκB Activation : The compound has been identified as a potent activator of NFκB, which plays a crucial role in immune response and inflammation. This activation is mediated through the stimulation of Toll-like receptor 4 (TLR4) in both human and mouse cells .
  • Cytokine Modulation : It selectively influences the production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10), indicating its potential role in modulating immune responses .

Biological Activity

The compound exhibits a range of biological activities that can be summarized as follows:

Activity Description
Anticancer Properties Inhibits growth in various cancer cell lines by targeting mutant forms of EGFR .
Immunomodulatory Effects Enhances innate immune responses through TLR4 activation .
Antimicrobial Activity Exhibits potential antimicrobial properties against various pathogens.

Case Studies and Research Findings

  • Cancer Treatment : In vitro studies demonstrated that the compound effectively inhibits the proliferation of cancer cells harboring mutant epidermal growth factor receptor (EGFR) variants. This suggests its potential utility in targeted cancer therapies .
  • Immune Response Modulation : A study highlighted that derivatives of pyrimidoindoles, including our compound, significantly stimulated the production of type I interferon-associated cytokines while reducing pro-inflammatory cytokines like IL-6. This dual action may offer therapeutic avenues for autoimmune diseases and inflammatory conditions .
  • Cytotoxicity Assessment : Research indicates that modifications at specific positions on the pyrimidoindole scaffold can reduce cytotoxic effects while maintaining efficacy against target pathways. This is crucial for developing safer therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Biological Activity Key Differences
Methyl 2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetateAntimicrobial and anticancerLacks specific TLR4 activation properties
N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamideImmune modulationMore potent in cytokine modulation

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